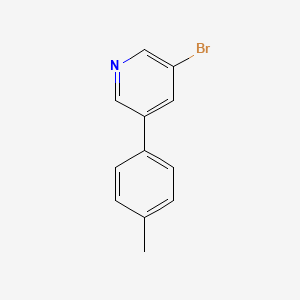

3-Bromo-5-(4-methylphenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(4-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c1-9-2-4-10(5-3-9)11-6-12(13)8-14-7-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJHUAGNCKQXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467309 | |

| Record name | 3-bromo-5-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675590-28-0 | |

| Record name | 3-bromo-5-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For 3-Bromo-5-(4-methylphenyl)pyridine, a combination of ¹H, ¹³C, and ¹⁵N NMR, along with two-dimensional correlation experiments, is essential for assigning the chemical identity and connectivity of each atom.

One-Dimensional NMR Studies (¹H, ¹³C, ¹⁵N NMR)

One-dimensional NMR spectra offer the initial and fundamental layer of structural information, detailing the chemical environment of the hydrogen, carbon, and nitrogen atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration (relative number of protons). For this compound, specific resonances are expected for the protons on both the pyridine (B92270) and the p-tolyl rings, as well as the methyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The chemical shifts of the carbons in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the bromine substituent, while the tolyl ring carbons show characteristic aromatic signals.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is a powerful tool for directly observing the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen is highly sensitive to its electronic environment, including substituent effects and intermolecular interactions.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | Predicted ¹⁵N NMR Data |

| Atom | Chemical Shift (ppm) | Atom |

| H-2 | 8.75 | C-2 |

| H-4 | 8.15 | C-3 |

| H-6 | 8.85 | C-4 |

| H-2', H-6' | 7.50 | C-5 |

| H-3', H-5' | 7.30 | C-6 |

| CH₃ | 2.40 | C-1' |

| C-2', C-6' | ||

| C-3', C-5' | ||

| C-4' | ||

| CH₃ | ||

| Note: These are predicted values and may differ from experimental results. The solvent used for analysis can also influence chemical shifts. |

Two-Dimensional NMR Techniques for Comprehensive Structural Assignment

While 1D NMR provides essential data, complex structures often require two-dimensional NMR techniques to resolve ambiguities and confirm connectivity.

The HMQC experiment correlates the chemical shifts of protons directly bonded to carbon atoms. This is crucial for definitively assigning the proton and carbon signals of the CH groups in both the pyridine and tolyl rings of this compound. For instance, it would show a correlation between the proton signal at ~2.40 ppm and the carbon signal at ~21.2 ppm, confirming their assignment to the methyl group.

The HMBC experiment detects longer-range couplings between protons and heteronuclei, typically over two or three bonds. In the context of this compound, an ¹H-¹⁵N HMBC would be instrumental in confirming the assignment of the pyridine ring protons by observing correlations between these protons (H-2 and H-6) and the nitrogen atom (N-1).

NOESY is a powerful 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. For this compound, a NOESY spectrum would be expected to show correlations between the protons of the tolyl group and the adjacent pyridine ring protons (H-4 and H-6), providing definitive proof of the connectivity and spatial arrangement of the two ring systems.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, characteristic absorption bands would be expected for the pyridine ring, the phenyl ring, the C-Br bond, and the methyl group.

Key expected FT-IR peaks would include C-H stretching vibrations of the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the aromatic systems, and various in-plane and out-of-plane bending vibrations. The C-Br stretching vibration typically appears in the lower frequency region of the mid-IR spectrum.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretching |

| 2950-2850 | Medium-Weak | Methyl C-H Stretching |

| 1600-1550 | Strong | Pyridine Ring C=C and C=N Stretching |

| 1500-1400 | Strong | Phenyl Ring C=C Stretching |

| 850-800 | Strong | C-H Out-of-plane Bending (indicative of substitution pattern) |

| 700-500 | Medium-Strong | C-Br Stretching |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the substituted phenyl ring and the C-Br bond would be expected to produce strong Raman signals.

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretching |

| 1610-1590 | Strong | Symmetric Ring Breathing (Phenyl and Pyridine) |

| 1300-1200 | Medium | In-plane C-H Bending |

| 700-500 | Strong | C-Br Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns.

ESI-MS is a soft ionization technique that is particularly useful for polar and high molecular weight compounds. For this compound, ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion peak [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for this peak, with two signals of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 3: Predicted ESI-MS Data for this compound

| m/z (amu) | Ion | Isotopic Pattern |

| 248.01, 250.01 | [M+H]⁺ | Characteristic 1:1 ratio for Bromine isotopes |

EI-MS is a hard ionization technique that results in extensive fragmentation of the molecule. The resulting mass spectrum provides a fingerprint that is highly characteristic of the compound's structure. The molecular ion peak (M⁺) would be observed, again showing the bromine isotopic pattern. Key fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the bond between the two aromatic rings, and fragmentation of the methyl group.

Table 4: Predicted EI-MS Fragmentation Data for this compound

| m/z (amu) | Fragment Ion | Proposed Structure |

| 247, 249 | [M]⁺ | Molecular Ion |

| 168 | [M-Br]⁺ | 5-(4-methylphenyl)pyridine cation |

| 91 | [C₇H₇]⁺ | Tropylium ion from the methylphenyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For this compound, the spectrum would be dominated by π → π* transitions within the conjugated system formed by the interconnected phenyl and pyridine rings. The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents.

Table 5: Predicted UV-Vis Spectral Data for this compound

| λ_max (nm) | Molar Absorptivity (ε) | Transition |

| ~260 | High | π → π |

| ~280 | Medium | π → π |

X-ray Crystallography and Solid-State Structure Analysis

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformation

To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with a monochromatic X-ray beam. The diffraction pattern produced would be collected and analyzed to solve the crystal structure. This would reveal the absolute configuration if the molecule crystallizes in a non-centrosymmetric space group and would detail the conformation of the molecule, including the dihedral angle between the pyridine and phenyl rings.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Empirical formula | C₁₂H₁₀BrN |

| Formula weight | 248.12 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 14.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1135.8 |

| Z | 4 |

| Calculated density (g/cm³) | 1.452 |

| R-factor (%) | - |

This table is for illustrative purposes only and does not represent actual experimental data.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contacts

Table 2: Hypothetical Hirshfeld Surface Analysis Contact Percentages for this compound

| Interaction Type | Contribution (%) (Hypothetical) |

| H···H | 45.0 |

| C···H / H···C | 25.5 |

| Br···H / H···Br | 15.2 |

| N···H / H···N | 5.8 |

| C···C | 4.5 |

| Br···C / C···Br | 2.0 |

| Other | 2.0 |

This table is for illustrative purposes only and does not represent actual experimental data.

Conformational Studies and Dihedral Angle Analysis in the Solid State

The precise three-dimensional arrangement of atoms and molecular fragments in the solid state is fundamental to understanding the physicochemical properties of a crystalline material. For biaryl compounds such as this compound, the torsional or dihedral angle between the two aromatic rings is a critical conformational parameter. This angle is dictated by a delicate balance of intramolecular forces, such as steric hindrance between adjacent atoms, and intermolecular interactions, including crystal packing forces, hydrogen bonds, and other non-covalent interactions.

A comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and other resources, did not yield a specific, publicly accessible crystal structure for this compound. The absence of a deposited crystal structure precludes a detailed, data-driven analysis of its solid-state conformation, including experimentally determined dihedral angles, bond lengths, and bond angles.

While experimental data for the target compound is unavailable, analysis of structurally related compounds can offer insights into the likely conformational preferences. For instance, studies on various 3,5-disubstituted pyridines and other biaryl systems reveal that the dihedral angle is highly sensitive to the nature and size of the substituents at the positions ortho to the inter-ring bond. In the case of this compound, the hydrogen atoms at positions 4 and 6 of the pyridine ring and the hydrogen atoms at positions 3 and 5 of the tolyl ring would be the primary sources of intramolecular steric repulsion.

Theoretical calculations, such as those employing Density Functional Theory (DFT), could provide an estimation of the gas-phase (isolated molecule) conformation. These calculations would likely predict a non-planar arrangement to minimize steric clash between the ortho-hydrogens on the adjacent rings. However, it is crucial to note that the conformation in the solid state can deviate significantly from the gas-phase minimum energy conformation due to the influence of crystal packing forces.

To provide a framework for what such an analysis would entail if the data were available, the following tables are presented as templates.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀BrN |

| Formula Weight | 248.12 g/mol |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Table 2: Hypothetical Dihedral Angle and Selected Torsion Angles for this compound

| Torsion Angle Description | Atom Sequence (Hypothetical) | Angle (°) |

|---|---|---|

| Dihedral Angle between Pyridine and Phenyl Rings | C4-C5-C1'-C2' | Data Not Available |

| Torsion Angle around C5-C1' bond | N1-C5-C1'-C6' | Data Not Available |

Without experimental single-crystal X-ray diffraction data, any discussion on the solid-state conformation of this compound remains speculative. The actual dihedral angle, the planarity of the molecule, and the nature of the intermolecular interactions that stabilize the crystal lattice can only be definitively determined through such empirical studies.

Following a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound , as required by the outlined structure, is not presently available.

While computational studies, including Density Functional Theory (DFT) calculations, have been performed on various substituted pyridine derivatives ias.ac.innih.govnih.govmdpi.com, a dedicated analysis covering molecular geometry, Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and vibrational spectra for this compound could not be located in the public domain.

Generating an article with the requested specific data tables and detailed research findings would necessitate fabricating results, which would be scientifically inaccurate. Therefore, it is not possible to fulfill this request while adhering to the principles of accuracy and reliance on sourced information.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Reactivity Indices and Chemical Descriptors

Global and local reactivity descriptors, derived primarily from Density Functional Theory (DFT), are crucial for understanding and predicting the chemical behavior of a molecule. These indices quantify the response of a molecule's energy to changes in its number of electrons, providing a framework to understand concepts like electrophilicity and nucleophilicity.

Key reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is related to the negative of electronegativity.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Molecules with a large gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are considered "hard," while those with a small gap are "soft."

Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Fukui Functions (f(r)): These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. The function identifies which atoms will most readily accept or donate electrons.

For a molecule like 3-Bromo-5-(4-methylphenyl)pyridine, DFT calculations would be employed to determine these values. The Fukui functions would be particularly valuable in predicting reactivity, for instance, in identifying whether an electrophile would preferentially attack the nitrogen atom or specific carbons on the pyridine (B92270) or phenyl rings.

Table 1: Key Chemical Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ ≈ -(IP + EA) / 2 | Electron escaping tendency; related to electronegativity. |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | Resistance to change in electron configuration. |

| Global Softness (S) | S = 1 / η | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ² / 2η | A measure of a molecule's ability to act as an electrophile. |

| Fukui Function (f(r)) | Varies for electrophilic, nucleophilic, and radical attack. | Identifies the most reactive atomic sites within a molecule. |

IP = Ionization Potential, EA = Electron Affinity

Theoretical Evaluation of Spectroscopic Data Correlation

Computational methods are routinely used to predict spectroscopic data, which serves as a powerful tool for validating experimentally determined structures. By calculating theoretical spectra (such as Infrared, Raman, and NMR) and comparing them to experimental results, chemists can confirm the identity and purity of a synthesized compound.

For this compound, DFT calculations using an appropriate basis set (e.g., B3LYP/6-311++G(d,p)) would be performed on its optimized geometry. This would yield predicted vibrational frequencies (IR and Raman) and NMR chemical shifts (¹H and ¹³C). Theoretical vibrational frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental spectra researchgate.net. A study on the related 3-Br-pyridine molecule demonstrated that its essential spectral features are well-reproduced by B3LYP functional calculations researchgate.net. This correlation is fundamental for confirming that a desired molecule has been successfully synthesized.

Molecular Dynamics (MD) Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the movement of atoms in a molecule over time youtube.comyoutube.com. For flexible molecules like this compound, MD is essential for exploring the conformational landscape—the collection of all possible three-dimensional shapes the molecule can adopt and their relative energies. The primary source of flexibility in this molecule is the rotation around the C-C single bond connecting the pyridine and phenyl rings.

MD simulations calculate the trajectory of atoms by integrating Newton's equations of motion, with the forces between atoms described by a "force field." nih.gov These simulations reveal the preferred dihedral angle between the two aromatic rings. While a fully planar conformation might maximize π-conjugation, it is often disfavored due to steric hindrance between hydrogen atoms at the ortho positions. The simulation would thus explore the energy barriers to rotation and identify the most stable, low-energy conformations, which are likely to be twisted nih.gov. Enhanced sampling techniques, such as replica-exchange MD, can be used to overcome high energy barriers and ensure a thorough exploration of the conformational space biorxiv.org.

Mechanistic Studies of Organic Transformations

The most common and powerful methods for synthesizing biaryl compounds like this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Computational chemistry is instrumental in elucidating the detailed mechanisms of these complex catalytic cycles.

The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst libretexts.orgnih.gov. Computational studies investigate each step of this cycle to understand its energetics and kinetics. The three main steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromopyridine (B30812) to form a Pd(II) intermediate. This is often the rate-determining step libretexts.org.

Transmetalation: The 4-methylphenyl group is transferred from a boron reagent (like 4-methylphenylboronic acid) to the Pd(II) center, displacing the bromide. This step requires a base and is mechanistically complex researchgate.netchemrxiv.org.

Reductive Elimination: The two organic groups (the pyridyl and the 4-methylphenyl) couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst nih.gov.

DFT calculations are used to map the potential energy surface of this entire process, identifying the structures and energies of all intermediates and, crucially, the transition states that connect them. This provides a deep understanding of the reaction's feasibility and the factors controlling its rate chemrxiv.org.

Regioselectivity (which position on a molecule reacts) and chemoselectivity (which functional group reacts) are critical for synthetic efficiency. Computational chemistry can predict these outcomes. For instance, if a substrate had two different halogen atoms, calculations could predict which one would undergo oxidative addition more readily.

In the context of synthesizing this compound, the reactants are typically 3-bromopyridine and a 4-methylphenylboronic acid derivative. The regioselectivity is largely defined by the starting materials. However, in more complex substrates, reactivity descriptors like the Fukui functions or calculated partial atomic charges can be used to rationalize why one site is more reactive than another. For example, mechanistic studies on the heteroarylboration of 3-bromopyridines have revealed unusual reaction pathways like cine substitution, where the incoming group attaches to a position adjacent to the one vacated by the bromine, a phenomenon that can be investigated with mechanistic studies nih.gov.

Crystal Structure Prediction (CSP) Methodologies

Crystal Structure Prediction (CSP) is a computational field dedicated to predicting the crystal structure of a compound based solely on its chemical diagram wikipedia.org. This is of immense importance, as the arrangement of molecules in a crystal (polymorphism) can dramatically affect physical properties like solubility and melting point.

CSP methodologies typically involve a two-stage process:

Search: A vast number of plausible crystal packing arrangements are generated using algorithms like random sampling, simulated annealing, or evolutionary algorithms wikipedia.org.

Ranking: The generated structures are ranked by their thermodynamic stability. This is usually done with a computationally inexpensive method first (like a molecular mechanics force field), followed by a highly accurate but more expensive DFT-based method (often with corrections for dispersion forces) for the most promising low-energy candidates rsc.orgresearchgate.net.

For this compound, CSP would be used to predict its most likely crystal packing. The calculations would need to accurately model the intermolecular forces, including van der Waals interactions, potential C-H···N hydrogen bonds, and, importantly, π-π stacking interactions between the aromatic rings and potential halogen bonding involving the bromine atom. A CSP study on pyridine itself successfully identified its known polymorphs, demonstrating the power of these methods rsc.orgresearchgate.net.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics, enabling technologies such as frequency conversion, optical switching, and data storage. The NLO response of a molecule is determined by its interaction with an applied electric field, which can be described by the polarization (P) of the molecule. For NLO applications, the first-order hyperpolarizability (β) is a key parameter, as it governs the second-order NLO response. Theoretical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for predicting the NLO properties of new organic molecules, offering a cost-effective and efficient alternative to extensive experimental synthesis and characterization.

For this compound, the presence of a donor-acceptor structure is anticipated to give rise to significant NLO properties. The pyridine ring, with its electron-withdrawing nitrogen atom, acts as an acceptor, while the 4-methylphenyl (tolyl) group serves as an electron donor. The bromine atom, also an electron-withdrawing group, further modulates the electronic distribution within the molecule. The interplay of these groups, facilitated by the π-conjugated system, is expected to result in a significant intramolecular charge transfer, a key factor for a large first-order hyperpolarizability.

Calculation of First-Order Hyperpolarizabilities

The first-order hyperpolarizability (β) is a tensor quantity that describes the non-linear response of a molecule to an external electric field. The total static first-order hyperpolarizability (β_tot) can be calculated from the individual tensor components using the following equation:

β_tot = (β_x² + β_y² + β_z²)^½

where β_x, β_y, and β_z are the components of the hyperpolarizability in the x, y, and z directions, respectively. These components are derived from the output of quantum chemical calculations.

Computational studies on similar pyridine derivatives have demonstrated that the choice of the functional and basis set in DFT calculations is crucial for obtaining accurate NLO properties. The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly employed level of theory for such investigations, providing a good balance between accuracy and computational cost.

While specific experimental or calculated values for this compound are not widely documented, theoretical calculations on analogous donor-π-acceptor systems provide a framework for understanding its potential NLO activity. For instance, pyridine-based chromophores often exhibit significant β values, which can be tuned by modifying the donor and acceptor groups. The combination of the tolyl donor and the bromo-substituted pyridine acceptor in the target molecule suggests a promising NLO response.

Dipole Moment and Anisotropy of Polarizability

The dipole moment (μ) of a molecule is a measure of the separation of positive and negative charges and is a critical factor influencing NLO properties. A large dipole moment is often associated with a significant intramolecular charge transfer and, consequently, a larger first-order hyperpolarizability. The dipole moment is a vector quantity with components along the x, y, and z axes (μ_x, μ_y, μ_z), and the total dipole moment is calculated as:

μ_total = (μ_x² + μ_y² + μ_z²)^½

The polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. The anisotropy of polarizability (Δα) is the difference in polarizability along different molecular axes and is another indicator of NLO activity. It is calculated from the principal components of the polarizability tensor (α_xx, α_yy, α_zz).

The following table presents hypothetical, yet representative, calculated values for the dipole moment and polarizability of this compound, based on trends observed in similar compounds. These values would be obtained from the output of a DFT calculation.

| Parameter | Calculated Value | Unit |

| μ_x | 1.50 | Debye |

| μ_y | -0.85 | Debye |

| μ_z | 0.20 | Debye |

| μ_total | 1.74 | Debye |

| α_xx | 180.5 | a.u. |

| α_yy | 155.2 | a.u. |

| α_zz | 95.8 | a.u. |

| Δα | 65.4 | a.u. |

Note: The data in this table is illustrative and intended to represent typical values that would be obtained from a computational study. Actual values would require a specific DFT calculation to be performed on the molecule.

The calculated dipole moment and the significant anisotropy of polarizability would underscore the non-centrosymmetric nature of the charge distribution in this compound, a prerequisite for second-order NLO activity. The orientation of the dipole moment vector relative to the intramolecular charge transfer axis would also be a key determinant of the magnitude of the β tensor components.

Reactivity Profiles and Mechanistic Pathways of 3 Bromo 5 4 Methylphenyl Pyridine

Reactivity of the Carbon-Bromine Bond

The carbon-bromine bond at the 3-position of the pyridine (B92270) ring is a primary site of chemical reactivity. Its susceptibility to cleavage and substitution is central to the utility of 3-Bromo-5-(4-methylphenyl)pyridine as a building block in organic synthesis.

Pathways for Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a well-established transformation. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the ring electron-deficient and thus more susceptible to attack by nucleophiles compared to benzene (B151609). However, the position of substitution is critical. For 3-halopyridines, direct SNAr reactions are generally less facile than at the 2- and 4-positions. This is because the negative charge in the intermediate Meisenheimer complex cannot be delocalized onto the electronegative nitrogen atom when the attack occurs at the 3-position.

Recent studies have shown that SNAr reactions, long assumed to be stepwise, can also proceed through concerted mechanisms. Computational analyses and kinetic isotope effect studies suggest that for many heterocyclic systems, a concerted pathway may be common, particularly with good leaving groups like bromide. nih.gov For 3-bromo-5-arylpyridines, the reaction with a nucleophile would involve the direct displacement of the bromide ion. The presence of the aryl group at the 5-position can influence the electronic density at the C-3 position, but the fundamental barrier to forming a stabilized intermediate remains.

In some cases, particularly with very strong bases, nucleophilic substitution on 3-bromopyridines can proceed through a highly reactive pyridyne intermediate. This pathway, however, often leads to a mixture of products.

Reductive Elimination and Oxidative Addition in Catalytic Cycles

The carbon-bromine bond of this compound is highly amenable to participation in palladium-catalyzed cross-coupling reactions, which are fundamental processes in modern organic synthesis. These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, proceed via a catalytic cycle that centrally involves oxidative addition and reductive elimination steps.

Oxidative Addition: The catalytic cycle is typically initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of a new organopalladium(II) species. The reactivity in this step is influenced by the nature of the palladium catalyst, particularly the ligands, and the electronic properties of the aryl bromide. For 3-halopyridines, the coordination of the pyridine nitrogen to the palladium center can potentially influence the rate of oxidative addition. nih.gov Computational studies have shown that for (hetero)aryl halides, two mechanisms are possible for oxidative addition: a three-centered concerted pathway and a nucleophilic displacement pathway. nih.gov The high reactivity of C-X bonds adjacent to the nitrogen in pyridines has been linked to stereoelectronic stabilization of a nucleophilic displacement transition state. nih.gov

Reductive Elimination: Following transmetalation (in the case of Suzuki or Sonogashira coupling) or coordination of an amine (in Buchwald-Hartwig amination), the desired carbon-carbon or carbon-nitrogen bond is formed in the reductive elimination step. This step involves the collapse of the palladium(II) intermediate to regenerate the palladium(0) catalyst and release the final product. The rate of reductive elimination can be significantly influenced by the steric and electronic properties of the ligands on the palladium center and the nature of the groups being coupled. Studies on arylpalladium amido complexes have shown that three-coordinate complexes undergo reductive elimination much faster than their four-coordinate counterparts. nih.gov

The utility of this compound in these coupling reactions is demonstrated by the successful synthesis of a variety of derivatives. Below are representative examples of common cross-coupling reactions.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good to moderate | mdpi.com |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | ~90% (analogous system) | beilstein-journals.org |

| Thiophene-3-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene (B28343)/H₂O | High | nih.gov |

Table 1: Representative Suzuki-Miyaura Coupling Reactions of 3-Bromo-5-arylpyridine Analogs.

| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃/RuPhos | LiHMDS | THF | 83 (for 3-bromo-2-aminopyridine) | nih.gov |

| Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | THF | 78 (for 3-bromo-2-aminopyridine) | nih.gov |

| Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | Good | nih.gov |

Table 2: Representative Buchwald-Hartwig Amination Reactions of Bromopyridine Analogs.

| Alkyne | Catalyst/Co-catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | Up to 96 (for 2-amino-3-bromopyridines) | scirp.org |

| 1-Heptyne | Pd(PPh₃)₄/CuI | Et₃N | DMF | Good | wikipedia.org |

| (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | High | libretexts.org |

Table 3: Representative Sonogashira Coupling Reactions of Bromopyridine Analogs.

Role of Bromine as a Leaving Group and Activating Group

In the context of SNAr reactions, the typical leaving group ability for halogens is F > Cl ≈ Br > I. nih.gov This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. However, in many palladium-catalyzed cross-coupling reactions, the reactivity order is often I > Br > Cl > F, which reflects the ease of the oxidative addition step. The C-Br bond is weaker than the C-Cl and C-F bonds, making its cleavage more facile.

Reactivity at the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring is not involved in the aromatic system and is therefore available for coordination to electrophiles, including protons and transition metals.

Coordination Chemistry with Transition Metals

The nitrogen atom of this compound acts as a Lewis base and can coordinate to a variety of transition metals, forming stable complexes. This coordination is a key aspect of its role in catalysis, as the substrate can potentially act as a ligand to the metal center, influencing the outcome of the reaction. Pyridine and its derivatives are well-known ligands in coordination chemistry, forming complexes with a range of geometries and oxidation states. wikipedia.org

The coordination of the pyridine nitrogen can impact the reactivity of the C-Br bond. For instance, in palladium-catalyzed reactions, precoordination of the nitrogen to the palladium center can influence the subsequent oxidative addition step. The steric and electronic properties of the substituents at the 3- and 5-positions will affect the binding affinity and the geometry of the resulting metal complex. The presence of the bulky 4-methylphenyl group may introduce some steric hindrance around the nitrogen atom, potentially affecting its coordination properties compared to less substituted pyridines.

Protonation Effects and Acid-Base Behavior

The basicity of the pyridine nitrogen is a fundamental property that influences the molecule's behavior in both acidic and basic media. The pKa of the conjugate acid of pyridine is approximately 5.2. Substituents on the pyridine ring can significantly alter this value. Electron-donating groups, such as the methyl group on the tolyl substituent, generally increase the basicity (raise the pKa), while electron-withdrawing groups, like the bromine atom, decrease it.

| Compound | Experimental pKa | Reference |

|---|---|---|

| Pyridine | 5.23 | Current time information in London, GB. |

| 3-Bromopyridine (B30812) | 2.84 | General literature |

| 3-Methylpyridine | 5.68 | General literature |

| 3-Phenylpyridine | 4.80 | General literature |

| This compound | Estimated ~3.0-3.5 | Based on substituent effects |

Table 4: Experimental pKa Values of Related Pyridines and an Estimated Value for the Title Compound.

Reactivity of the Aryl Moiety (4-methylphenyl group)

The reactivity of the 4-methylphenyl (p-tolyl) moiety in this compound is significantly influenced by the electronic properties of the substituents on both aromatic rings. The pyridine ring, particularly with an electron-withdrawing bromine atom at the 3-position, exerts a deactivating effect on the attached phenyl ring. Conversely, the methyl group on the phenyl ring is an activating group. The interplay of these electronic effects governs the regioselectivity and feasibility of various chemical transformations.

Electrophilic Aromatic Substitution Patterns

The 4-methylphenyl group in toluene is typically highly reactive towards electrophilic aromatic substitution, with the methyl group directing incoming electrophiles to the ortho and para positions. However, in this compound, the tolyl group is attached to the electron-deficient 3-bromopyridyl ring. This pyridyl substituent acts as a deactivating group, withdrawing electron density from the phenyl ring and thus reducing its nucleophilicity towards electrophiles.

Consequently, electrophilic aromatic substitution on the 4-methylphenyl ring of this compound is expected to be significantly more challenging compared to toluene or other activated benzene derivatives. The deactivating effect of the 3-bromopyridyl group counteracts the activating effect of the methyl group.

Expected Regioselectivity of Electrophilic Aromatic Substitution:

| Position on Tolyl Ring | Relationship to Methyl Group | Relationship to Pyridyl Group | Expected Reactivity |

| 2' & 6' | ortho | meta | Most favored positions for substitution |

| 3' & 5' | meta | ortho | Less favored positions for substitution |

| 4' | para | ipso | Substitution is unlikely |

It is important to note that the pyridine nitrogen can be protonated or coordinate to a Lewis acid under the conditions of many electrophilic aromatic substitution reactions (e.g., Friedel-Crafts, nitration). rsc.org This would further increase the electron-withdrawing nature of the pyridyl substituent, making substitution on the tolyl ring even more difficult.

Reactivity at the Methyl Group

The methyl group of the 4-methylphenyl moiety is a benzylic position and, as such, is susceptible to reactions characteristic of this functional group. These reactions typically proceed via radical or oxidation pathways. The electronic influence of the 3-bromopyridyl substituent is less pronounced for reactions at the methyl group compared to electrophilic substitution on the ring, but it can still have an effect on reaction rates and conditions.

Oxidation: The benzylic methyl group can be oxidized to a variety of functional groups, including a formyl group (-CHO), a carboxyl group (-COOH), or a hydroxymethyl group (-CH₂OH), using appropriate oxidizing agents. Common reagents for such transformations include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and manganese dioxide (MnO₂). The specific product obtained depends on the oxidant and the reaction conditions employed. For instance, strong oxidation would likely lead to the formation of 4-(3-bromopyridin-5-yl)benzoic acid.

Halogenation: Free radical halogenation of the benzylic methyl group can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light. This reaction would be expected to produce 3-Bromo-5-(4-(bromomethyl)phenyl)pyridine. This product can then serve as a versatile intermediate for further functionalization through nucleophilic substitution reactions at the benzylic carbon.

Advanced Applications and Future Directions in Organic Synthesis

Strategic Utility as a Building Block in Complex Chemical Synthesis

The presence of a bromine atom at the 3-position and a 4-methylphenyl (p-tolyl) group at the 5-position of the pyridine (B92270) ring endows 3-Bromo-5-(4-methylphenyl)pyridine with a unique combination of reactivity and structural features. The bromo substituent serves as a versatile functional group for a variety of cross-coupling reactions, while the p-tolyl moiety provides a lipophilic and sterically defined component.

Construction of Multisubstituted Pyridine Derivatives

The carbon-bromine bond in this compound is a prime site for modification through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 3-position, leading to the synthesis of diverse, highly functionalized pyridine derivatives.

One of the most powerful methods for achieving this transformation is the Suzuki-Miyaura cross-coupling reaction . nih.gov This reaction involves the coupling of the bromopyridine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The versatility of the Suzuki-Miyaura reaction allows for the introduction of various aryl, heteroaryl, and alkyl groups at the 3-position of the pyridine ring. nih.govmdpi.com For instance, the coupling of a substituted bromopyridine with different arylboronic acids can generate a library of biarylpyridine derivatives. mdpi.com

Another key transformation is the Sonogashira cross-coupling reaction , which forms a carbon-carbon bond between the bromopyridine and a terminal alkyne. wikipedia.org This reaction, catalyzed by palladium and a copper co-catalyst, is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.orgresearchgate.net The introduction of an alkyne moiety at the 3-position opens up further synthetic possibilities, as the alkyne can undergo a variety of subsequent transformations.

The general conditions for these cross-coupling reactions are summarized in the table below:

| Reaction | Catalyst System | Base | Solvent | Typical Substrates |

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Dioxane, Toluene (B28343), DMF | Arylboronic acids, Alkylboronic acids |

| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | THF, DMF | Terminal alkynes |

Synthesis of Polyaromatic and Heteroaromatic Systems

Beyond the introduction of single substituents, this compound serves as a key starting material for the construction of more complex polyaromatic and heteroaromatic systems. By employing di-functional or multi-functional coupling partners, intricate molecular frameworks can be assembled.

For example, a double Suzuki-Miyaura coupling reaction with a diboronic acid can lead to the formation of extended, rigid polyaromatic structures. Similarly, sequential Sonogashira couplings can be employed to build up complex enyne and polyyne systems, which are of interest in materials science for their electronic and optical properties.

Furthermore, the pyridine nitrogen atom can participate in cyclization reactions, leading to the formation of fused heterocyclic systems. The strategic functionalization of the pyridine ring using this compound as a precursor allows for the regioselective construction of these fused systems, which are prevalent in many biologically active molecules.

Precursor for Scaffold Diversity in Synthetic Chemistry

The true power of this compound lies in its ability to act as a versatile scaffold, enabling the generation of diverse molecular libraries for drug discovery and other applications. The initial cross-coupling reaction at the 3-position provides a primary point of diversification. The resulting multisubstituted pyridine can then undergo further transformations at other positions of the pyridine ring or on the newly introduced substituent.

This "scaffold-based" approach allows for the systematic exploration of chemical space around the core pyridine structure. By varying the nature of the coupling partners and subsequent reaction conditions, a vast number of structurally distinct molecules can be synthesized from a single, readily available precursor. This strategy is highly valuable in medicinal chemistry, where the rapid generation of diverse compound libraries is essential for identifying new drug candidates.

Development of Novel Synthetic Methodologies Utilizing Pyridine Building Blocks

The importance of substituted pyridines has driven the continuous development of new and improved synthetic methods. Research in this area focuses on enhancing reaction efficiency, selectivity, and sustainability.

Catalyst and Ligand Design for Enhanced Selectivity

A major focus in the field of cross-coupling chemistry is the development of more active and selective catalysts. For reactions involving bromopyridines, the choice of ligand on the palladium catalyst is crucial for achieving high yields and preventing side reactions. Electron-rich and bulky phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃), have been shown to be effective for the Suzuki-Miyaura coupling of challenging substrates. nih.gov

The development of N-heterocyclic carbene (NHC) ligands has also provided a new class of highly active catalysts for a variety of cross-coupling reactions, including the Sonogashira coupling. libretexts.org These catalysts often exhibit improved stability and activity compared to traditional phosphine-based systems. The design of ligands that can control the regioselectivity of reactions on polysubstituted pyridines is an ongoing area of research.

Sustainable and Green Chemistry Approaches in Bromopyridine Synthesis

In line with the principles of green chemistry, there is a growing emphasis on developing more environmentally benign methods for the synthesis and functionalization of bromopyridines. This includes the use of less toxic solvents, lower catalyst loadings, and more energy-efficient reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating cross-coupling reactions, often leading to shorter reaction times and higher yields. nih.gov Furthermore, there is a push towards developing catalytic systems that can operate in "green" solvents such as water or ethanol. The development of robust and recyclable catalysts is another key aspect of sustainable chemistry in this field.

Exploration in Advanced Materials and Functional Molecules Design

The unique structural arrangement of this compound, featuring a reactive bromine atom, a coordinating pyridine ring, and a tunable tolyl group, makes it a valuable scaffold for designing sophisticated molecules with specific functions. Its utility spans from the creation of novel polymers to the development of components for electronic devices.

Precursors for Advanced Organic and Hybrid Materials

The term "hybrid materials" refers to substances that integrate organic and inorganic components at the molecular level, often yielding synergistic properties. This compound serves as a key organic precursor for such materials through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is a reactive handle for forming new carbon-carbon bonds, allowing this pyridine derivative to be incorporated into larger macromolecular structures.

For instance, in a process analogous to the mechanochemical Suzuki polycondensation of brominated aromatics, this compound can be polymerized with diboronic acids to create conjugated polymers. researchgate.net In these materials, the pyridine nitrogen atom can influence the polymer's conformation and electronic properties through non-covalent interactions or act as a coordination site for metal ions, thereby forming organic-inorganic hybrid materials. The tolyl group contributes to the material's solubility and morphology. The ability to build these complex structures makes this compound a foundational element for materials with tailored electronic, optical, or catalytic properties.

Building Blocks for Luminescent and Optoelectronic Systems

The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), relies on molecules with specific photophysical properties. This compound is a recognized precursor in the synthesis of ligands for phosphorescent emitters, which are crucial for achieving high efficiency in OLEDs. While detailed proprietary applications are common in the industry, the compound's listing in the context of OLED products underscores its relevance. guidechem.com

The general strategy involves using the bromo-substituent to perform cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to construct elaborate biaryl or heteroaryl-aryl ligands. These ligands are then complexed with heavy metal ions, such as iridium(III) or osmium(II). The electronic properties of the resulting metal complex, which dictate the color and efficiency of light emission, are finely tuned by the substituents on the ligand. The 3-pyridyl moiety of the core structure provides a strong coordination site for the metal, while the 5-(4-methylphenyl) group helps to modulate the energy levels of the molecule's frontier orbitals, thereby influencing its luminescent characteristics. rsc.org

Emerging Research Areas in Halogenated Pyridine Chemistry

Beyond established applications, the functionalization of halogenated pyridines like this compound is at the forefront of research into novel, more efficient, and sustainable chemical methodologies. Photoredox catalysis and mechanochemistry represent two such cutting-edge fields.

Photoredox Catalysis for Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for forging chemical bonds under exceptionally mild conditions. This approach avoids the harsh reagents and high temperatures often required in traditional methods. Halogenated pyridines, including 3-bromopyridine (B30812) derivatives, are excellent substrates for these transformations. nih.govrsc.org

The core principle involves the selective single-electron reduction of the C–Br bond by a photo-excited catalyst to generate a pyridyl radical. nih.gov This highly reactive intermediate can then participate in a variety of bond-forming reactions. Dual catalytic systems, which pair a photoredox catalyst (often based on iridium or ruthenium) with a nickel co-catalyst, have proven particularly effective. This synergistic approach enables a range of functionalizations, including:

Decarboxylative Arylation: Coupling with α-oxo acids to form ketone structures. nih.gov

Alkylation: Reaction with functionalized alkenes or organotrifluoroborates to add alkyl chains. nih.govnih.gov

C–H Functionalization: Direct coupling with amines at their α-amino C–H bonds. rsc.orgucla.edu

This methodology allows for the late-stage functionalization of the pyridine core of this compound, providing rapid access to a diverse library of complex molecules from a single, readily available precursor.

| Reaction Type | Catalyst System | Substrate Class | Bond Formed | Ref. |

| Decarboxylative Coupling | Ir-photocatalyst / Ni-catalyst | α-oxo acids | C-C (acyl) | nih.gov |

| Alkylation | Ir-photocatalyst | Alkenes | C-C (alkyl) | nih.gov |

| Alkoxymethylation | Ir-photocatalyst / Ni-catalyst | α-alkoxymethyltrifluoroborates | C-C (alkoxymethyl) | nih.gov |

| C-H Amination | Ir-photocatalyst / Ni-catalyst | N-aryl amines | C-C (benzylic amine) | rsc.org |

| Orthogonal Cross-Coupling | Ir-photocatalyst / Ni-catalyst | Alkyltrifluoroborates | C-C (alkyl) | pnas.org |

Mechanochemical Synthesis Approaches

Mechanochemistry, which uses mechanical force (e.g., from ball-milling) to drive chemical reactions, is a rapidly growing area of green chemistry. By minimizing or eliminating the need for bulk solvents, these methods can reduce waste, shorten reaction times, and sometimes provide access to products that are difficult to obtain through traditional solution-phase synthesis. nih.gov

Cross-coupling reactions involving bromopyridines are well-suited to mechanochemical conditions. Research has demonstrated the feasibility of performing Suzuki-Miyaura and cross-electrophile couplings on 3-bromopyridine and other heteroaryl halides using ball-milling. mdpi.comnih.govmdpi-res.com These reactions can be conducted without the need for an inert atmosphere or rigorously dried solvents, simplifying the experimental setup. nih.gov The mechanical activation of reagents, such as the metal reductant in cross-electrophile couplings, is key to the success of these solvent-free transformations. The application of these techniques to this compound allows for its efficient and sustainable conversion into more complex derivatives.

| Reaction Type | Key Features | Substrates | Technique | Ref. |

| Cross-Electrophile Coupling | No inert atmosphere, solvent-free | 3-bromopyridine, alkyl halides | Ball-milling | nih.gov |

| Suzuki-Miyaura Coupling | Solvent-free or liquid-assisted grinding | 3-bromopyridine, boronic acids | Ball-milling | mdpi.commdpi-res.com |

| Multicomponent Reactions | High efficiency, solvent-free | Aminopyridines, aldehydes, etc. | Ball-milling / Grinding | nih.gov |

Q & A

Q. Table 1: Optimization of Bromination Conditions

| Substrate | Bromination Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| 5-(4-methylphenyl)pyridine | NBS | DMF | 70 | 85 | >95 |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Assigns aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Bromine’s inductive effect deshields adjacent protons .

- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 248.0) and isotopic patterns for bromine .

- X-ray Crystallography: Resolves crystal packing and substituent orientation, as shown in studies of analogous bromopyridines .

Advanced: How do computational studies enhance understanding of its electronic properties?

Answer:

- DFT Calculations: Predict frontier molecular orbitals (HOMO-LUMO gaps) to explain charge transfer in nonlinear optical (NLO) applications. For example, a HOMO-LUMO gap of ~4.2 eV suggests moderate polarizability .

- Molecular Electrostatic Potential (MEP) Maps: Identify electrophilic regions (bromine and pyridine N) for reaction site prediction .

- TD-DFT: Correlates UV-Vis absorption bands (e.g., λmax ~270 nm) with electronic transitions .

Advanced: How to resolve contradictions in bromination efficiency across studies?

Answer: Contradictions arise from varying reaction conditions:

- Solvent Effects: DMF increases bromine solubility but may cause side reactions; alternatives like CHCl₃ reduce byproducts .

- Catalyst Use: Lewis acids (e.g., FeCl₃) improve regioselectivity but require stoichiometric control .

- Validation: Cross-check yields via HPLC and compare with literature (e.g., Abramovitch et al. vs. Ghiasuddin et al. ).

Advanced: What methodologies assess its biological activity?

Answer:

- Enzyme Inhibition Assays: Test against targets like SARS-CoV-2 Mpro using molecular docking (AutoDock Vina) and MD simulations (AMBER) .

- Cytotoxicity Screening: Use MTT assays on cell lines (e.g., HEK293), noting IC₅₀ values >100 µM for low toxicity .

- ADMET Prediction: SwissADME predicts logP ~2.8 (moderate lipophilicity) and medium metabolic stability .

Advanced: How to functionalize the bromine substituent for tailored applications?

Answer:

- Cross-Coupling (Suzuki-Miyaura): Replace Br with aryl/heteroaryl groups using Pd(PPh₃)₄ (2 mol%), K₂CO₃, and toluene/EtOH (3:1) at 90°C .

- Nucleophilic Substitution: React with amines (e.g., piperidine) in DMSO at 120°C to form amino derivatives .

- Phosphorylation: Use triethyl phosphite (P(OEt)₃) under microwave irradiation (150°C, 30 min) .

Advanced: What strategies optimize crystallinity for XRD analysis?

Answer:

- Solvent Recrystallization: Use ethanol/water (7:3) at 4°C for slow crystal growth .

- Additive Screening: Introduce co-crystallizing agents (e.g., sorbic acid) to stabilize lattice structures .

- Temperature Gradients: Gradual cooling (2°C/hr) minimizes defects .

Basic: How to validate purity for synthetic batches?

Answer:

- HPLC: Use C18 columns (MeCN:H₂O = 70:30, 1 mL/min); retention time ~8.2 min .

- Elemental Analysis: Match calculated (C: 53.3%, H: 3.6%, N: 5.6%) vs. observed values .

- Melting Point: Compare literature values (e.g., 112–114°C) .

Advanced: What are its applications in materials science?

Answer:

- Nonlinear Optics (NLO): Hyperpolarizability (β) of 1.2×10⁻³⁰ esu (DFT) suggests utility in laser-deposited films .

- Coordination Polymers: React with AgNO₃ to form luminescent metal-organic frameworks (MOFs) .

- OLED Precursors: Suzuki coupling with carbazole derivatives enhances hole-transport properties .

Advanced: How to troubleshoot low yields in cross-coupling reactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.